

Application Note: Chromatographic Separation of Felodipine and its Organic Impurities

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Compound of Interest

Compound Name: *Felodipine 3,5-dimethyl ester*

Cat. No.: *B193179*

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Felodipine is a dihydropyridine calcium channel blocker used to treat hypertension.^[1] Like any pharmaceutical compound, it is crucial to control the level of impurities in the active pharmaceutical ingredient (API) and finished dosage forms to ensure safety and efficacy. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the separation and quantification of Felodipine and its known organic impurities. The protocol is based on established and validated methods found in the scientific literature.^{[1][2][3][4]}

Identified Organic Impurities

Several organic impurities have been identified in Felodipine drug substance and its formulations. The most commonly cited impurities are:

- Impurity 1: Dimethyl 4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate^{[3][5]}
- Impurity 2: Ethyl methyl 4-(2,3-dichlorophenyl)-2,6-dimethylpyridine-3,5-dicarboxylate (the primary oxidative degradation product)^{[3][5]}
- Impurity 3: Diethyl 4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate^{[3][5]}

These impurities can arise from the manufacturing process or degradation of the drug product. [6][7][8] Their control is essential for maintaining the quality of Felodipine-containing medicines.

Experimental Protocol: HPLC Method for Felodipine and Impurities

This protocol provides a detailed methodology for the separation of Felodipine and its organic impurities using Reverse Phase High-Performance Liquid Chromatography (RP-HPLC).

1. Instrumentation and Materials

- **HPLC System:** An HPLC system equipped with a UV detector or a photodiode array (PDA) detector.
- **Chromatographic Column:** A C18 column (e.g., 250 mm x 4.6 mm, 5 μ m particle size) is commonly used.[4][9]
- **Chemicals and Reagents:**
 - Felodipine Reference Standard (RS)
 - Reference standards for known impurities
 - Acetonitrile (HPLC grade)
 - Methanol (HPLC grade)
 - Water (HPLC grade)
 - Ammonium Acetate or Phosphate Buffer reagents
- **Glassware and Supplies:** Volumetric flasks, pipettes, autosampler vials, and syringe filters (0.45 μ m).

2. Chromatographic Conditions

The following chromatographic conditions have been shown to be effective for the separation:

Parameter	Condition
Column	C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase	Methanol: Acetonitrile: Water (50:15:35, v/v/v) [4] or Acetonitrile and 0.02 mM Ammonium Acetate buffer pH 5.0 (45:55, v/v) [1]
Flow Rate	1.0 mL/min [4]
Detection Wavelength	238 nm [4] or 254 nm [10]
Column Temperature	Ambient or 25 °C [1]
Injection Volume	20 µL

3. Preparation of Solutions

- Mobile Phase Preparation (Example using Methanol:Acetonitrile:Water):
 - Measure 500 mL of Methanol, 150 mL of Acetonitrile, and 350 mL of Water.
 - Combine the solvents in a suitable container and mix thoroughly.
 - Degas the mobile phase using sonication or vacuum filtration.
- Standard Stock Solution (Felodipine):
 - Accurately weigh about 25 mg of Felodipine RS into a 25 mL volumetric flask.
 - Dissolve and dilute to volume with the mobile phase. This yields a concentration of approximately 1000 µg/mL.
- Impurity Stock Solution:
 - Accurately weigh about 5 mg of each impurity reference standard into separate 50 mL volumetric flasks.
 - Dissolve and dilute to volume with the mobile phase to obtain a concentration of approximately 100 µg/mL for each impurity.

- Working Standard Solution (for Assay):
 - Dilute the Felodipine Standard Stock Solution with the mobile phase to a final concentration of about 100 µg/mL.
- Working Standard Solution (for Impurity Profiling):
 - Prepare a mixed standard solution containing Felodipine and the impurities at appropriate concentrations (e.g., Felodipine at 100 µg/mL and each impurity at 1 µg/mL) by diluting the respective stock solutions with the mobile phase.
- Sample Preparation (Tablets):
 - Weigh and finely powder not fewer than 20 tablets.
 - Accurately weigh a portion of the powder equivalent to about 25 mg of Felodipine and transfer it to a 25 mL volumetric flask.
 - Add approximately 15 mL of the mobile phase and sonicate for 15 minutes to dissolve the drug.
 - Dilute to volume with the mobile phase and mix well.
 - Filter a portion of the solution through a 0.45 µm syringe filter into an autosampler vial.

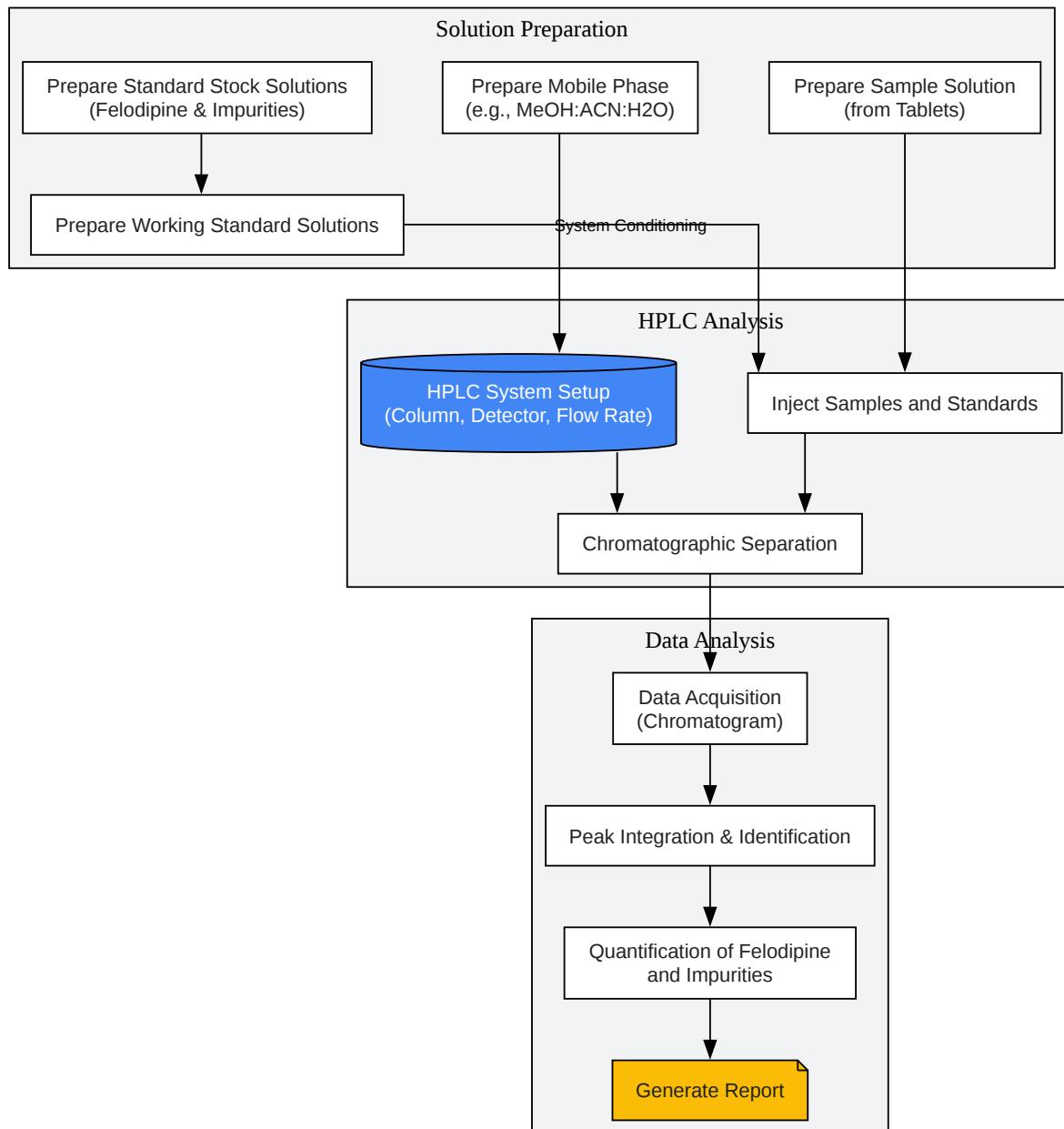
Data Presentation

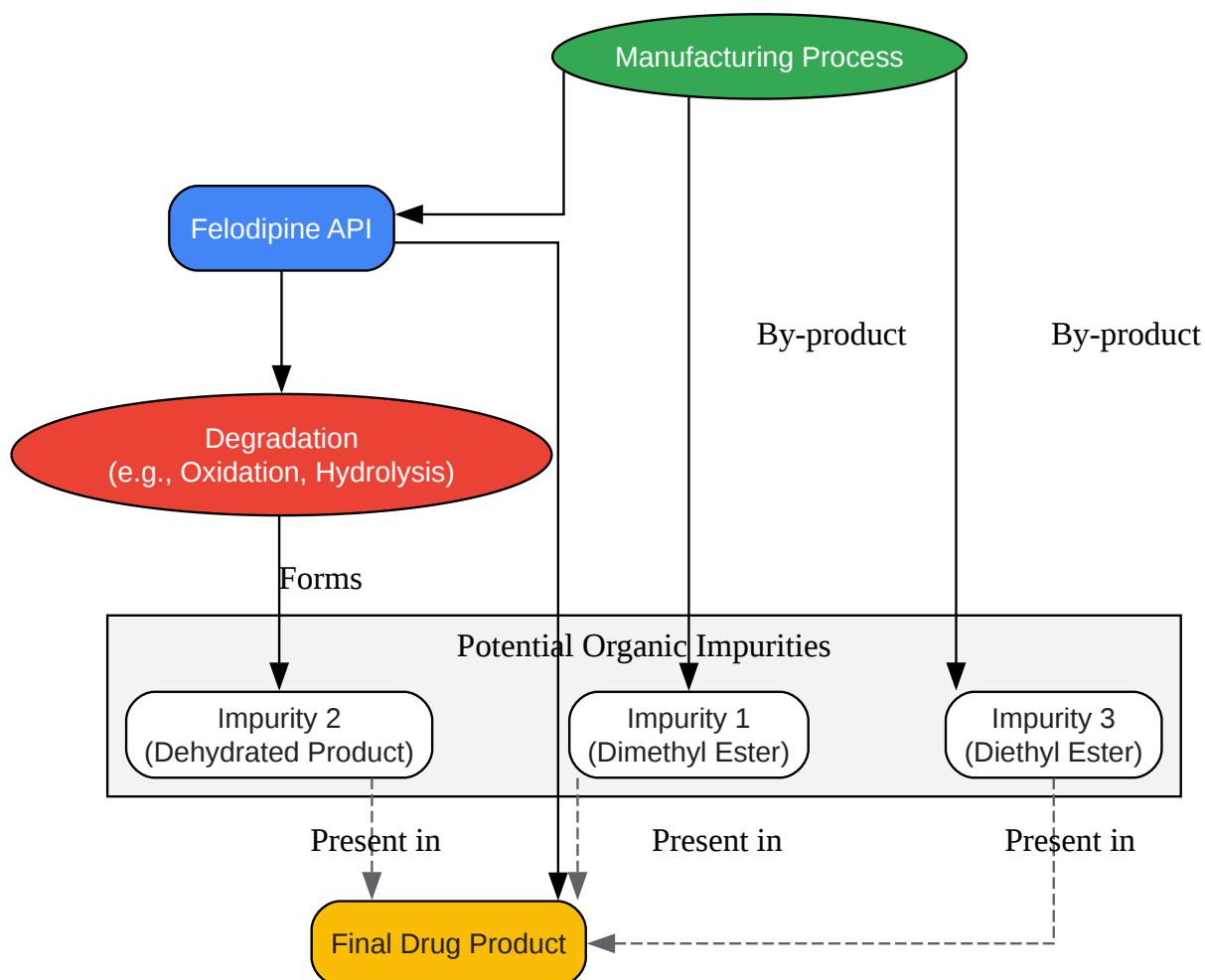
The following table summarizes typical quantitative data obtained from the chromatographic separation of Felodipine and its impurities.

Compound	Retention Time (min) (Approx.)	Linearity Range (µg/mL)	LOD (µg/mL)	LOQ (µg/mL)
Felodipine	8.5	5 - 40[4]	0.01[4]	0.04[4]
Impurity 1	7.2	0.3 - 15[4]	0.05[1]	0.15[1]
Impurity 2	6.5	0.3 - 15[4]	0.05[1]	0.15[1]
Impurity 3	10.1	0.3 - 15[4]	0.05[1]	0.15[1]

Note: Retention times are approximate and can vary depending on the specific column and chromatographic conditions used.

Mandatory Visualizations





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